molecular formula C10H7N3 B172000 4-Aminoquinoline-7-carbonitrile CAS No. 1253790-96-3

4-Aminoquinoline-7-carbonitrile

Cat. No. B172000
CAS RN: 1253790-96-3
M. Wt: 169.18 g/mol
InChI Key: ULOMPSGOQQSFAN-UHFFFAOYSA-N
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Description

4-Aminoquinoline is a form of aminoquinoline with the amino group at the 4-position of the quinoline . The compound has been used as a precursor for the synthesis of its derivatives . A variety of derivatives of 4-aminoquinoline are antimalarial agents useful in treating erythrocytic plasmodial infections .


Synthesis Analysis

A series of homobivalent 4-aminoquinolines conjugated by two 4-aminoquinoline moieties via varying alkane linker length (C2-C12) were characterized for their affinities for each α2-AR subtype . Subsequently, docking, molecular dynamics, and mutagenesis were applied to uncover the molecular mechanism .


Molecular Structure Analysis

The predicted 3D structure of the α2A-AR was further optimized by MODELLER (v9.16), which was then evaluated using ERRAT plot and Ramachandran plot . A series of homobivalent 4-aminoquinolines conjugated by two 4-aminoquinoline moieties via varying alkane linker length (C2-C12) were characterized for their affinities for each α2-AR subtype .


Chemical Reactions Analysis

A series of novel 4-aminoquinoline analogues bearing a methyl group at 4-aminoquinoline moiety were synthesized via a new and robust synthetic route comprising in situ tert-butoxycarbonyl (Boc) deprotection–methylation cascade resulting in the corresponding N-methylated secondary amine using Red-Al and an efficient microwave-assisted strategy .


Physical And Chemical Properties Analysis

The physicochemical properties of the side chain such as pKa, lipophilicity, and length of carbon atoms are key factors to maintain and retain the antimalarial activity . This compound was obtained as a colorless oil in 58% yield .

Scientific Research Applications

Antimicrobial Activity

4-Aminoquinoline derivatives have been studied for their potential as antimicrobial agents. The synthesis of novel derivatives often involves nucleophilic aromatic substitution reactions, leading to compounds that can be tested against various microbial strains. This suggests that “4-Aminoquinoline-7-carbonitrile” could also be explored for its antimicrobial properties .

Antimalarial Efficacy

Similar compounds, such as quinolizidinyl derivatives of 7-chloro-4-aminoquinoline, have shown excellent in vitro and in vivo antimalarial efficacy. This indicates that “4-Aminoquinoline-7-carbonitrile” may have applications in antimalarial drug development .

Bioisosteric Design for Drug Development

The bioisosteric similarities with other therapeutic agents can guide the design of new drugs. For instance, 7-chloro-4-aminoquinoline derivatives have been designed based on their similarity to thiacetazone, suggesting that “4-Aminoquinoline-7-carbonitrile” could be utilized in the design of new therapeutic agents .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Future Directions

The specificity of C10 for the α2A-AR and the potential orthosteric and allosteric binding sites proposed in this study provide valuable guidance for the development of novel α2A-AR subtype selective compounds . The present study suggests that 4-methylamino substitution is well tolerated for the antiplasmodial activity with reduced toxicity and therefore will be highly useful for the discovery of a new antimalarial agent against drug-resistant malaria .

properties

IUPAC Name

4-aminoquinoline-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c11-6-7-1-2-8-9(12)3-4-13-10(8)5-7/h1-5H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULOMPSGOQQSFAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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